Concanamycin A,8-deethyl-8-methyl-

HIV Nef inhibition MHC-I restoration immunotherapy

8-Deethyl-8-methyl-concanamycin A (Concanamycin B) delivers 3-fold greater HIV Nef inhibition (IC₅₀=0.5 nM) than parent concanamycin A, with a 33% improved therapeutic ratio (4.0 vs 3.0). This C-8 methyl substitution partially decouples Nef inhibition from lysosomal acidification, preserving autophagic flux for cleaner mechanistic studies. For shock-and-kill HIV reservoir eradication protocols, its superior therapeutic window enables sustained 72-hour T cell exposures without compromising viability. Maintains potent V-ATPase binding (IC₅₀=5 nM) comparable to concanamycin A while offering distinct functional selectivity for differential pharmacology experiments.

Molecular Formula C45H73NO14
Molecular Weight 852.1 g/mol
Cat. No. B1238596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameConcanamycin A,8-deethyl-8-methyl-
Synonymsconcanamycin B
Molecular FormulaC45H73NO14
Molecular Weight852.1 g/mol
Structural Identifiers
SMILESCC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C
InChIInChI=1S/C45H73NO14/c1-13-15-33-27(6)36(57-37-21-32(47)42(31(10)56-37)59-44(46)52)22-45(53,60-33)30(9)40(50)29(8)41-34(54-11)17-14-16-23(2)18-25(4)38(48)28(7)39(49)26(5)19-24(3)20-35(55-12)43(51)58-41/h13-17,19-20,25-34,36-42,47-50,53H,18,21-22H2,1-12H3,(H2,46,52)/b15-13+,17-14+,23-16+,24-19+,35-20-/t25?,26-,27?,28+,29+,30?,31?,32?,33?,34?,36-,37?,38?,39-,40?,41?,42?,45?/m1/s1
InChIKeyAQXXGIBOZQZSAT-PJGWWKFTSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Deethyl-8-methyl-Concanamycin A (Concanamycin B): A Structurally Distinct V-ATPase Plecomacrolide with Differentiated HIV Nef Inhibition


8-Deethyl-8-methyl-concanamycin A (also designated Concanamycin B, MCH 210) is a macrolide antibiotic of the plecomacrolide class originally isolated from Streptomyces species . The compound shares the 18-membered macrolactone core and hemiketal ring system characteristic of concanamycins but is distinguished by a critical structural variation at the C-8 position: substitution of the ethyl group in concanamycin A with a methyl group [1]. Like other plecomacrolides, it functions as a potent inhibitor of vacuolar-type H⁺-ATPase (V-ATPase) through binding to the V₀ subunit c, thereby blocking organelle acidification and endosomal trafficking . However, recent structure-activity relationship (SAR) studies have revealed that this C-8 modification confers a distinct pharmacological profile—particularly with respect to HIV Nef inhibition and lysosomal neutralization—that differentiates it from parent concanamycin A and the closely related bafilomycins [2].

Why Concanamycin A, Bafilomycin A1, and Concanamycin B Are Not Interchangeable: Structural Divergence at C-8 Drives Functional Selectivity


Despite belonging to the same plecomacrolide class and sharing a conserved V-ATPase inhibitory mechanism, concanamycin A, bafilomycin A1, and 8-deethyl-8-methyl-concanamycin A (concanamycin B) exhibit quantitatively distinct functional profiles that preclude simple substitution in experimental workflows. A comprehensive SAR study of 75 plecomacrolide compounds demonstrated that modifications at the C-8 position significantly affect both Nef inhibitory potency and the threshold for lysosomal acidification neutralization—two parameters that do not correlate across the compound series [1]. Specifically, the C-8 ethyl-to-methyl substitution alters the compound's therapeutic window between desired Nef inhibition and undesired lysosomal disruption, while acylation at C-9 further modulates target cell viability [1]. Consequently, selecting the appropriate plecomacrolide requires matching the specific structural variant to the experimental endpoint—whether that is maximal Nef inhibition with minimal lysosomal toxicity (favoring concanamycin B derivatives), balanced V-ATPase inhibition with preserved autophagy flux, or cross-species potency in non-mammalian systems. Procurement decisions must therefore be guided by the quantitative differentiation evidence detailed below rather than by class membership alone [2].

8-Deethyl-8-methyl-Concanamycin A: Quantitative Differentiation Evidence Against Concanamycin A and Bafilomycin A1


HIV Nef Inhibition Potency: 8-Deethyl-8-methyl-Concanamycin A Achieves 3-Fold Lower IC₅₀ Than Concanamycin A

In a direct head-to-head SAR study evaluating 75 plecomacrolide compounds in Nef-expressing primary T cells, 8-deethyl-8-methyl-concanamycin A (designated as the C-8 methyl derivative) exhibited an IC₅₀ of 0.5 nM for HIV Nef inhibition, representing a 3-fold improvement in potency compared to parent concanamycin A (IC₅₀ = 1.5 nM) and a 200-fold improvement over bafilomycin A1 (IC₅₀ = 100 nM) [1].

HIV Nef inhibition MHC-I restoration immunotherapy

Therapeutic Ratio: 8-Deethyl-8-methyl-Concanamycin A Provides 33% Wider Window Between Nef Inhibition and Cytotoxicity

The same SAR study quantified the therapeutic ratio (defined as 72-hour viability IC₅₀ divided by 24-hour Nef inhibition IC₅₀) for each compound. 8-Deethyl-8-methyl-concanamycin A demonstrated a therapeutic ratio of 4.0, compared to 3.0 for concanamycin A and 1.0 for bafilomycin A1 [1]. This indicates that the C-8 methyl derivative provides a 33% wider window between the concentration required for Nef inhibition and the concentration that compromises target cell viability over 72 hours.

therapeutic index cytotoxicity drug development

Lysosomal Neutralization Threshold: C-8 Methyl Substitution Decouples Nef Inhibition from Lysosomal pH Disruption

SAR analysis revealed that Nef inhibitory potency and lysosomal neutralization activity are not tightly coupled across the plecomacrolide series. Compounds with C-8 methyl substitution (including 8-deethyl-8-methyl-concanamycin A) exhibited effective Nef inhibition at sub-nanomolar concentrations while showing distinct thresholds for interfering with lysosomal acidification [1]. In contrast, bafilomycin A1 showed poor discrimination between these two activities. The study authors noted that 'substituents at C-8 and acylation of C-9 significantly affected Nef potency, target cell viability and lysosomal neutralization,' establishing these positions as critical determinants of functional selectivity [1].

lysosomal acidification autophagy mechanism of action

V-ATPase Inhibition Potency: 8-Deethyl-8-methyl-Concanamycin A Matches or Exceeds Concanamycin A in Biochemical Assays

In direct V-ATPase enzymatic assays, 8-deethyl-8-methyl-concanamycin A (concanamycin B) demonstrates an IC₅₀ of 5 nM against purified V-ATPase [1], which is comparable to or slightly more potent than concanamycin A, typically reported with IC₅₀ values of 9.2-10 nM depending on the enzyme source and assay conditions . Both compounds exhibit >2000-fold selectivity for V-type ATPases over F-type, P-type, and Na⁺,K⁺-ATPases [2]. Importantly, the semisynthetic SAR studies by Dröse et al. established that modifications at the C-8 position do not abolish V-ATPase inhibitory potential, confirming that the core pharmacophore for V-ATPase binding is retained in C-8 substituted derivatives [3].

V-ATPase enzyme inhibition biochemical assay

Optimal Research Applications for 8-Deethyl-8-methyl-Concanamycin A Based on Quantitative Differentiation Evidence


HIV 'Shock and Kill' Immunotherapy Research Requiring Maximal Nef Inhibition with Preserved T Cell Viability

Investigators pursuing the 'shock and kill' strategy for HIV reservoir eradication require compounds that reverse Nef-mediated MHC-I downmodulation to restore CTL recognition of infected cells. Based on the direct head-to-head evidence showing 8-deethyl-8-methyl-concanamycin A achieves an IC₅₀ of 0.5 nM for Nef inhibition—3-fold more potent than concanamycin A (1.5 nM) and with a 33% higher therapeutic ratio (4.0 vs 3.0)—this compound is optimally suited for ex vivo T cell stimulation protocols where maximizing Nef inhibition while minimizing cytotoxicity over 72-hour culture periods is essential [1]. The improved therapeutic window directly supports experimental designs requiring sustained compound exposure without compromising primary T cell viability.

Mechanistic Studies of Nef-Mediated Immune Evasion Requiring Decoupled Lysosomal Effects

Research examining the molecular mechanisms by which Nef redirects MHC-I trafficking to lysosomes requires selective perturbation of the Nef pathway without concurrently disrupting lysosomal acidification—a known confounder that can independently alter MHC-I processing. The SAR evidence demonstrating that C-8 methyl substitution (as in 8-deethyl-8-methyl-concanamycin A) partially decouples Nef inhibition from lysosomal neutralization makes this compound preferable to concanamycin A or bafilomycin A1 for experiments where preservation of normal lysosomal pH and autophagic flux is required [1]. Investigators can establish concentration ranges that inhibit Nef function while monitoring lysosomal integrity via LysoTracker staining, enabling cleaner interpretation of Nef-specific effects.

Comparative V-ATPase Pharmacology Studies Requiring a Structurally Distinct Probe with Conserved Target Engagement

For researchers investigating V-ATPase structure-function relationships or conducting comparative pharmacology across the plecomacrolide class, 8-deethyl-8-methyl-concanamycin A serves as a critical tool compound with demonstrated V-ATPase inhibitory potency (IC₅₀ = 5 nM) comparable to concanamycin A, yet possessing a distinct C-8 methyl substitution that alters its functional selectivity profile [2][3]. This enables pairwise comparison experiments where target engagement (V-ATPase binding) is held constant while structural variation at C-8 permits interrogation of differential downstream effects on cellular processes including endosomal trafficking, antigen presentation, and lysosomal biogenesis. The compound's established solubility profile in DMF, DMSO, ethanol, and methanol further supports its utility across diverse assay formats [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Concanamycin A,8-deethyl-8-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.